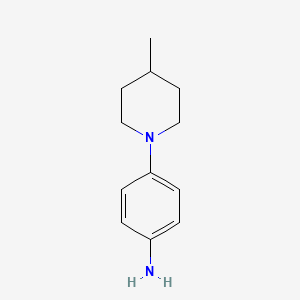

4-(4-Methylpiperidin-1-yl)aniline

Description

4-(4-Methylpiperidin-1-yl)aniline is a substituted aniline derivative featuring a 4-methylpiperidin-1-yl group attached to the para position of the benzene ring relative to the amine group. Its molecular formula is C₁₂H₁₇N₂ (molecular weight: 191.28 g/mol). This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in synthesizing benzamide derivatives (e.g., TG6–133-1) that act as positive allosteric modulators of metabotropic glutamate receptors . The piperidine ring introduces conformational rigidity, while the methyl group at the 4-position enhances lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQJQJNKYMSTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345551 | |

| Record name | 4-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342013-25-6 | |

| Record name | 4-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)aniline typically involves the following steps:

Starting Materials: Aniline and 4-methylpiperidine are the primary starting materials.

Reaction: The aniline undergoes a nucleophilic substitution reaction with 4-methylpiperidine. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack.

Solvent: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methylpiperidin-1-yl)aniline may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of secondary or tertiary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Material Science: This compound can be used in the development of polymers and advanced materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)aniline depends on its application:

Pharmaceuticals: It may interact with specific receptors or enzymes in the body, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors.

Material Science: In polymers, it can influence the electronic properties by acting as a dopant or modifying agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-(4-Methylpiperidin-1-yl)aniline but differ in substituent positions, heterocyclic moieties, or functional groups. These variations significantly impact their physical properties, reactivity, and biological applications.

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

- Molecular Formula : C₁₂H₁₈N₂O₂S

- Molecular Weight : 254.34 g/mol

- Key Features : Incorporates a sulfonyl (-SO₂-) group between the piperidine and benzene ring.

- Properties: Soluble in DMSO, methanol, and chloroform; used as a research chemical in apoptosis-inducing CHOP pathway activators .

- NMR Data : Distinct aromatic protons at δ7.56–6.73 ppm and piperidine signals at δ3.73–0.94 ppm .

4-(4-Methylpiperazino)aniline

- Molecular Formula : C₁₁H₁₇N₃

- Molecular Weight : 191.28 g/mol

- Key Features : Replaces the piperidine ring with a piperazine ring (two nitrogen atoms).

- Properties : Higher basicity due to the additional nitrogen; melting point 89–91°C; used in synthesizing bioactive molecules .

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

- Molecular Formula : C₁₂H₁₈N₂O₂S

- Molecular Weight : 254.34 g/mol

- Key Features : Methyl group at the 3-position of the piperidine ring.

- Properties : Altered steric and electronic properties compared to the 4-methyl isomer; used in high-throughput drug discovery .

3-Chloro-4-(4-methylpiperidin-1-yl)aniline

- Molecular Formula : C₁₂H₁₆ClN₂

- Molecular Weight : 223.73 g/mol

- Key Features : Chlorine substituent at the meta position of the benzene ring.

- Properties : Enhanced electron-withdrawing effects; intermediate in synthesizing halogenated pharmaceuticals .

4-(Piperidin-1-ylsulfonyl)aniline

- Molecular Formula : C₁₁H₁₆N₂O₂S

- Molecular Weight : 256.33 g/mol

- Key Features : Lacks the methyl group on the piperidine ring.

- Properties : Reduced lipophilicity compared to methylated analogs; used in diverse chemical applications .

Structural and Functional Comparison Table

Key Research Findings

Synthetic Utility :

- 4-(4-Methylpiperidin-1-yl)aniline is a versatile scaffold for synthesizing benzamide derivatives (e.g., TG6–133-1) via single-step acetylation .

- Sulfonamide analogs are synthesized using sulfonyl chlorides, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity :

- Sulfonamide derivatives (e.g., compound 13 in ) exhibit selective activation of apoptotic pathways, highlighting the importance of the sulfonyl group in target engagement .

- Piperazine analogs () show distinct pharmacokinetic profiles due to increased hydrogen-bonding capacity .

Conformational Effects :

- Methyl position on the piperidine ring (3 vs. 4) alters ring puckering, as defined by Cremer-Pople coordinates (), influencing binding to biological targets .

Biological Activity

4-(4-Methylpiperidin-1-yl)aniline, also known as 4-(4-Methylpiperidin-1-yl)aniline hydrochloride, is an organic compound with notable biological activity. Its unique structural characteristics, including a piperidine ring and an aniline moiety, suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders and other diseases.

- Molecular Formula : C₁₂H₁₉ClN₂

- Molecular Weight : 220.75 g/mol

- Structure : The compound features a piperidine ring substituted with a methyl group and an aniline group, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-(4-Methylpiperidin-1-yl)aniline exhibits several significant biological activities:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes. Its interaction with specific molecular targets can modulate enzymatic activity, which may lead to therapeutic effects in conditions such as neurodegenerative diseases.

- Receptor Modulation : It may also influence receptor signaling pathways, particularly those related to neurological functions. This suggests its utility in drug development for treating central nervous system disorders.

- Blood-Brain Barrier Penetration : Studies indicate that this compound can cross the blood-brain barrier, enhancing its potential as a therapeutic agent for neurological applications.

Study on Enzyme Inhibition

A study highlighted the compound's ability to inhibit certain enzymes involved in neurotransmitter pathways. The inhibition was characterized by:

- IC50 Values : The compound demonstrated low nanomolar IC50 values against specific targets, indicating high potency.

- Mechanism of Action : The mechanism involved competitive inhibition at the active site of the enzyme, which was confirmed through kinetic studies.

Neurological Applications

In preclinical models, 4-(4-Methylpiperidin-1-yl)aniline showed promise for treating conditions such as anxiety and depression:

- Animal Models : Behavioral assays in rodents indicated significant anxiolytic effects at doses of 10 mg/kg.

- Neurotransmitter Levels : Analysis revealed that treatment with the compound increased levels of serotonin and norepinephrine in the brain, supporting its role as a potential antidepressant.

Comparative Analysis with Similar Compounds

The following table compares 4-(4-Methylpiperidin-1-yl)aniline with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 3-Chloro-4-(4-methylpiperidin-1-yl)aniline | C₁₂H₁₈ClN₂ | Inhibitor of NO-synthase; potential anti-inflammatory effects |

| 2-(3-Methylpiperidin-1-yl)aniline hydrochloride | C₁₂H₁₈ClN₂ | Neuroprotective properties; modulation of dopamine receptors |

| 4-(3-Methylpiperidin-1-yl)aniline | C₁₂H₁₈N₂ | Antidepressant-like effects; enhanced serotonergic activity |

The biological activity of 4-(4-Methylpiperidin-1-yl)aniline is attributed to its structural features:

- Piperidine Ring : Provides basicity that facilitates interaction with biological targets.

- Aniline Moiety : Contributes to hydrogen bonding and π-stacking interactions with enzymes and receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.